6-(Bromomethyl)pyridin-2-amine hydrobromide chemical properties
6-(Bromomethyl)pyridin-2-amine hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-(Bromomethyl)pyridin-2-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Bromomethyl)pyridin-2-amine hydrobromide is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group and a nucleophilic aminopyridine core, establishes it as a versatile building block for the construction of complex molecular architectures. The hydrobromide salt form enhances its stability and simplifies handling, making it an amenable reagent for a variety of chemical transformations.
This guide provides a comprehensive exploration of the core chemical properties, reactivity, and synthetic utility of 6-(Bromomethyl)pyridin-2-amine hydrobromide. As a Senior Application Scientist, the following sections are structured to deliver not just data, but field-proven insights into its application, ensuring that researchers can fully leverage its potential in their discovery and development workflows.
Chemical Identity and Structural Framework
The utility of 6-(Bromomethyl)pyridin-2-amine hydrobromide is fundamentally derived from its unique structural arrangement. The molecule incorporates three key features: an aromatic pyridine ring, a primary amine at the 2-position, and a bromomethyl group at the 6-position. The protonation of the pyridine nitrogen by hydrobromic acid forms the stable hydrobromide salt.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1803605-17-5 | [1] |
| Molecular Formula | C₆H₇BrN₂ · HBr | [1] |
| Molecular Weight | 267.95 g/mol | [1] |
| InChI Key | SWOSWXAPTYSZHY-UHFFFAOYSA-N | [1] |
The primary amine acts as an electron-donating group, which influences the electron density of the pyridine ring. Conversely, the bromomethyl group is a potent electrophilic site due to the electron-withdrawing nature of the bromine atom, making the benzylic carbon highly susceptible to nucleophilic attack. This electronic interplay is central to its reactivity profile.
Caption: Chemical structure and key functional domains.
Physicochemical and Handling Properties
Proper handling and storage are predicated on a clear understanding of a compound's physical properties. This data, summarized from supplier technical documents, provides the necessary foundation for safe and effective laboratory use.
Table 2: Physicochemical & Handling Data
| Property | Value | Source |
| Appearance | Powder | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 4°C | [1] |
| Shipping Temperature | Ambient | [1] |
The compound's nature as a salt generally imparts higher thermal stability and lower volatility compared to its freebase form. Storage at refrigerated temperatures (4°C) is recommended to minimize potential degradation over time, particularly hydrolysis of the bromomethyl group.[1]
Reactivity Profile and Synthetic Applications
The synthetic value of 6-(Bromomethyl)pyridin-2-amine hydrobromide lies in its predictable and versatile reactivity. The two primary reactive sites—the electrophilic bromomethyl carbon and the nucleophilic amino group—can be addressed selectively under different reaction conditions.
Nucleophilic Substitution at the Bromomethyl Group
The C-Br bond in the bromomethyl moiety is the most labile site for chemical transformation. The benzylic position of the carbon atom stabilizes the transition state of Sₙ2 reactions, making it an excellent substrate for a wide range of nucleophiles.
This reactivity is the cornerstone of its use as a scaffold. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols, carboxylates), a diverse library of substituted 2-aminopyridine derivatives can be generated. This strategy is frequently employed in drug discovery to explore the structure-activity relationship (SAR) of a pharmacophore. For instance, similar aminopyridine structures have been investigated as potent, mechanism-based inhibitors of enzymes like myeloperoxidase (MPO).[2]
Caption: General workflow for nucleophilic substitution.
Reactions Involving the 2-Amino Group
While the bromomethyl group is more reactive, the 2-amino group can also participate in various reactions, such as:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Although less favorable than at the bromomethyl site, it can be achieved under specific conditions.
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Diazotization: Conversion to a diazonium salt, which can then be displaced in Sandmeyer-type reactions, although this is less common for aminopyridines compared to anilines.
The choice of reaction conditions, particularly the base and solvent, is critical for directing selectivity between the two reactive sites. A non-nucleophilic base is often chosen when targeting the bromomethyl group to avoid competitive reactions with the amine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis from 2-amino-6-methylpyridine.
Experimental Rationale:
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Radical Bromination: The methyl group on the pyridine ring is activated for benzylic bromination. N-Bromosuccinimide (NBS) is the standard reagent for this transformation, as it provides a low, steady concentration of bromine radicals. The reaction is initiated by a radical initiator like AIBN or benzoyl peroxide upon heating or photochemical induction. Anhydrous, non-polar solvents like carbon tetrachloride are ideal to prevent ionic side reactions.
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Salt Formation and Purification: Following the bromination, the crude freebase product, 6-(bromomethyl)pyridin-2-amine, is isolated. Treatment with a solution of hydrobromic acid (HBr) protonates the basic pyridine nitrogen, leading to the precipitation of the hydrobromide salt. This step serves as both the final chemical transformation and a purification method, as the salt is often crystalline and less soluble in organic solvents than the freebase.
Safety and Handling
Given its chemical structure, 6-(Bromomethyl)pyridin-2-amine hydrobromide must be handled with appropriate caution. The bromomethyl group makes it a potent alkylating agent, and related compounds are classified as corrosive and irritants.
Table 3: GHS Hazard and Precautionary Information (Inferred)
| Classification | Code | Description | Source (Analogous Compounds) |
| Hazard Statements | H314/H318 | Causes severe skin burns and eye damage. | [1][4] |
| H315 | Causes skin irritation. | [1][5] | |
| H335 | May cause respiratory irritation. | [1][5] | |
| Precautionary Statements | P260/P261 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][4][5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] | |
| P405 | Store locked up. | [1][4][5] |
Self-Validating Laboratory Protocol:
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber should be considered for extended handling), and chemical safety goggles. A face shield is recommended when handling larger quantities.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If the material is static, use an anti-static gun or weigh boat.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate neutralizing agent (e.g., sodium bicarbonate solution for acid spills) before cleaning. Do not use combustible materials like paper towels for large spills of oxidizing materials.
-
Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with institutional and local regulations.
Conclusion
6-(Bromomethyl)pyridin-2-amine hydrobromide is a high-value synthetic intermediate characterized by its dual reactivity. The electrophilic bromomethyl group provides a reliable handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities. This, combined with the presence of a modifiable amino group on the pyridine core, makes it an exceptionally useful tool for building molecular libraries aimed at drug discovery and materials science. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for researchers to harness its full synthetic potential effectively and safely.
References
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PubMed. (2024, November 28). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
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Angene Chemical. (2024, November 11). 3-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from [Link]
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MDPI. (2023, March 9). Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). Pyridine hydrobromide Safety Data Sheet. Retrieved from [Link]
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